molecular formula C16H16ClNO4 B4392838 4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide

4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B4392838
M. Wt: 321.75 g/mol
InChI Key: ZJNMYXNIKLPBOW-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and is commonly referred to as CTM or CTMB.

Scientific Research Applications

Crystal Structure Studies

4-Chloro-N-(3,4,5-trimethoxyphenyl)benzamide has been the subject of theoretical studies for understanding its crystal structure. Panicker et al. (2010) conducted a theoretical study to calculate the geometrical parameters of this compound, comparing them with X-ray diffraction (XRD) structures. This research is significant for understanding the molecular conformation and structural properties of the compound (Panicker et al., 2010).

Anticancer Research

This compound and its derivatives have been explored for their potential anticancer properties. Mohan et al. (2021) synthesized a series of derivatives and evaluated their anticancer activity against various human cancer cell lines. Their research indicated that compounds with methoxy and nitro groups in the benzamide moiety exhibited significant anticancer activity (Mohan et al., 2021). Furthermore, Wu et al. (2020) designed and synthesized trimethoxyphenylquinoline hybrids, one of which showed potent antitumor activity against human prostate cancer cells (Wu et al., 2020).

properties

IUPAC Name

4-chloro-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-13-8-12(9-14(21-2)15(13)22-3)18-16(19)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNMYXNIKLPBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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